Val-cit-PAB-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Val-Cit-PAB-OH is a molecule used in scientific research, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of drugs that combine an antibody with a cytotoxic (cell-killing) agent. The antibody acts as a targeting molecule, delivering the toxic payload to specific cells. Val-Cit-PAB-OH functions as a linker molecule within an ADC [].

Linker Role in ADCs

ADCs consist of three main components: an antibody, a linker, and a cytotoxic payload. The linker plays a crucial role in connecting the antibody to the cytotoxic agent. Ideally, the linker should be stable in the bloodstream but cleavable inside the target cell to release the drug [].

Val-Cit-PAB-OH is a type of cleavable linker. It contains a specific sequence (Val-Cit) that can be cleaved by an enzyme called cathepsin B. Cathepsin B is an enzyme found in lysosomes, which are compartments inside cells that break down waste materials. When an ADC containing Val-Cit-PAB-OH enters a target cell, the linker is cleaved by cathepsin B, releasing the cytotoxic payload inside the cell [, ].

Advantages of Val-Cit-PAB-OH

Val-Cit-PAB-OH offers several advantages as an ADC linker:

- Targeted Drug Delivery: The use of a cathepsin B-cleavable linker like Val-Cit-PAB-OH aims to achieve targeted drug delivery. The drug is released only after the ADC enters the target cell, minimizing potential side effects on healthy cells [, ].

- Biocompatibility: The components of Val-Cit-PAB-OH are designed to be compatible with biological systems [].

Valine-citrulline-p-aminobenzyl alcohol, commonly referred to as Val-cit-PAB-OH, is a peptide linker utilized primarily in the development of antibody-drug conjugates (ADCs). This compound is notable for its ability to be cleaved by specific proteases, particularly cathepsin B, which is overexpressed in various cancer cells. The molecular formula for Val-cit-PAB-OH is , with a molecular weight of 379.45 g/mol. It is typically stored as a powder at -20°C and can be dissolved in dimethyl sulfoxide at concentrations of up to 100 mg/mL .

Val-Cit-PAB-OH functions as a linker molecule in ADCs. It covalently attaches the cytotoxic drug to the antibody molecule via the PAB moiety. The ADC then travels through the bloodstream until it reaches the target cancer cells. The antibody, designed to recognize specific antigens on the surface of cancer cells, binds to these antigens. Once bound, the ADC is internalized by the cancer cell. Within the tumor microenvironment, the high concentration of cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic drug specifically within the cancer cell, maximizing its therapeutic effect while minimizing damage to healthy tissues [, ].

The biological activity of Val-cit-PAB-OH is primarily associated with its role as a linker in ADCs. The compound is designed to be stable in circulation but readily cleaved by cathepsin B within the tumor microenvironment. This selectivity enhances the therapeutic index of ADCs by ensuring that the cytotoxic agent is released predominantly in cancerous tissues rather than normal tissues. Studies have demonstrated that ADCs utilizing Val-cit-PAB-OH exhibit potent antitumor activity both in vitro and in vivo, making them promising candidates for cancer therapy .

Val-cit-PAB-OH can be synthesized through several methods, often involving solid-phase peptide synthesis techniques. The synthesis typically begins with the formation of the valine-citrulline dipeptide, followed by coupling with p-aminobenzyl alcohol to form the final product. Various protecting groups may be employed during synthesis to ensure selective reactions and to prevent undesired side reactions. The purification of the final compound often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels essential for biological applications .

Val-cit-PAB-OH is primarily used in the formulation of antibody-drug conjugates aimed at treating various cancers. Its ability to selectively release cytotoxic agents upon cleavage by cathepsin B makes it an attractive option for enhancing the specificity and efficacy of cancer therapies. Additionally, it has applications in research settings where it serves as a tool for studying protease activity and drug delivery mechanisms .

Several compounds share structural or functional similarities with Val-cit-PAB-OH, particularly those used as linkers in antibody-drug conjugates. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Valine-alanine linker | Similar peptide structure; cleavable by proteases | Better hydrophilicity and stability compared to Val-cit-PAB-OH |

| Cyclobutane-1,1-dicarboxamide | Alternative linker structure; designed for specific protease cleavage | Primarily dependent on cathepsin B; reduced off-target toxicity |

| Azido-PEG-Val-Cit-PAB-OH | Modified version with azido group for click chemistry | Allows for further functionalization via copper-catalyzed reactions |

| Fmoc-Val-Cit-PAB-OH | Protected form used in solid-phase synthesis | Facilitates controlled synthesis processes |

Val-cit-PAB-OH stands out due to its specific cleavage by cathepsin B, making it particularly effective for targeted cancer therapies while minimizing potential side effects associated with non-specific drug release .

Val-Cit-PAB-OH originated from efforts to optimize linker stability and payload release kinetics in ADCs. Early ADC designs in the 1980s–1990s relied on hydrazone or disulfide linkers, which suffered from premature drug release in plasma. The Val-Cit dipeptide motif was first systematically studied in the early 2000s by Dubowchik and Firestone, who identified its susceptibility to lysosomal proteases like cathepsin B. The incorporation of the para-aminobenzyl (PAB) spacer in 2002 marked a breakthrough, enabling traceless payload release via 1,6-elimination after protease cleavage.

A pivotal milestone was the 2011 FDA approval of brentuximab vedotin (Adcetris®), which utilized Val-Cit-PAB-OH to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. This validated the linker’s ability to balance plasma stability and intracellular activation, spurring its adoption in over 20 clinical-stage ADCs.

Nomenclature and Chemical Identity

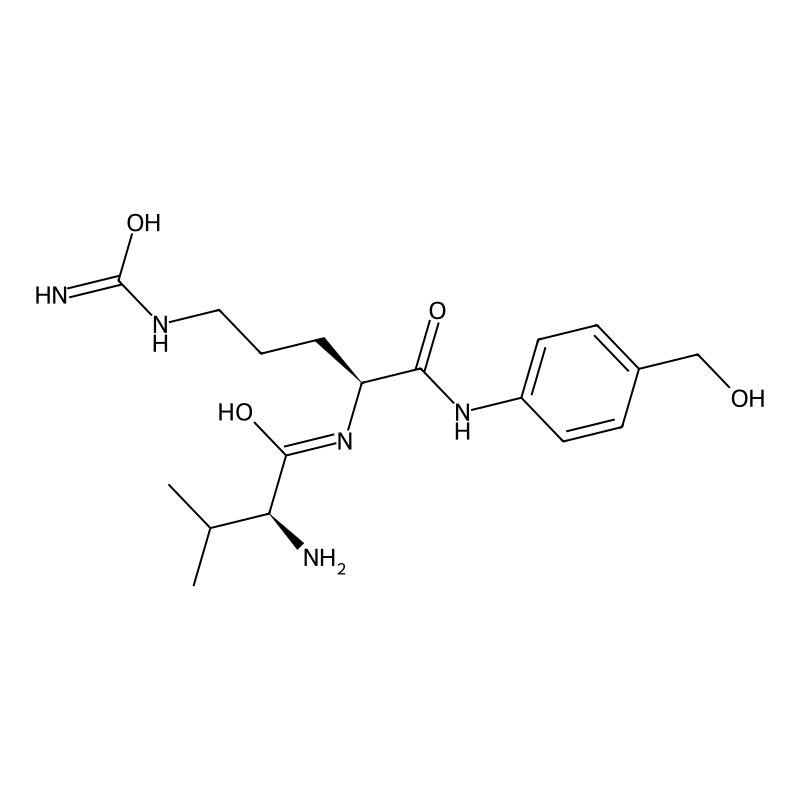

Val-Cit-PAB-OH is systematically named (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide. Its structural components include:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₂₉N₅O₄ |

| Molecular Weight | 379.46 g/mol |

| CAS Registry Number | 159857-79-1 |

| Key Functional Groups | Valine-citrulline dipeptide, para-aminobenzyl alcohol, carbamate linkage |

The molecule’s stereochemistry is critical: the S-configuration at both valine and citrulline ensures optimal cathepsin B recognition.

Significance in Bioconjugate Chemistry

Val-Cit-PAB-OH addresses two major ADC challenges:

- Stability: The dipeptide resists cleavage by circulating proteases, minimizing off-target toxicity.

- Controlled Release: Cathepsin B cleavage in lysosomes triggers PAB self-immolation, releasing unmodified payloads (e.g., MMAE) at the tumor site.

Comparative studies show Val-Cit-PAB-OH outperforms earlier linkers like Ala-Leu-Ala-Leu in release efficiency and aggregation resistance. Its modular design also allows conjugation to antibodies via maleimide-thiol chemistry (e.g., maleimidocaproyl spacers).

Foundational Research Timeline

Key advancements in Val-Cit-PAB-OH development include:

Molecular Structure and Composition

Val-cit-PAB-OH represents a sophisticated chemical compound with the systematic name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide [1]. The compound is characterized by its linear peptide-based architecture, incorporating three distinct structural domains that work synergistically to provide specific biochemical properties [2]. The molecular structure consists of an amino acid dipeptide sequence connected to an aromatic spacer group terminated with a hydroxyl functionality [3].

The compound's structural framework is built upon a valine-citrulline dipeptide backbone that serves as the primary recognition element for enzymatic interactions [11]. This dipeptide sequence is covalently linked to a para-aminobenzyl spacer group, which functions as a self-immolative component [15]. The terminal hydroxyl group provides the compound with specific reactivity characteristics that are essential for its intended applications [14].

The three-dimensional arrangement of Val-cit-PAB-OH exhibits specific stereochemical configurations that are critical for its biological activity [1]. The compound contains two stereogenic centers, both adopting the (S)-configuration, which corresponds to the naturally occurring L-amino acid configurations found in biological systems [29] [32].

Physicochemical Characteristics

Molecular Formula (C18H29N5O4) and Weight (379.45 g/mol)

The molecular formula C18H29N5O4 represents the exact atomic composition of Val-cit-PAB-OH, with a precise molecular weight of 379.45 grams per mole [1] [3]. This molecular weight calculation is based on the International Union of Pure and Applied Chemistry standard atomic weights and has been confirmed through multiple analytical techniques including mass spectrometry [5] [13].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H29N5O4 | [1] [3] |

| Molecular Weight | 379.45 g/mol | [1] [3] |

| CAS Number | 159857-79-1 | [1] [8] |

| InChI Key | VEGGTRZUZGZKHY-GJZGRUSLSA-N | [3] |

| SMILES | CC(C)C@HC(=O)NC@@HC(=O)Nc1ccc(CO)cc1 | [5] |

The elemental composition includes eighteen carbon atoms, twenty-nine hydrogen atoms, five nitrogen atoms, and four oxygen atoms, arranged in a specific three-dimensional configuration [21]. The nitrogen content, determined through elemental analysis, ranges from 17.50 to 19.50 percent by weight, which corresponds to the theoretical nitrogen percentage based on the molecular formula [21] [34].

Solubility Profile and Solution Behavior

Val-cit-PAB-OH exhibits distinct solubility characteristics that reflect its amphiphilic nature, combining hydrophobic amino acid residues with polar functional groups [5] [25]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 100 milligrams per milliliter (263.54 millimolar), with sonication recommended to ensure complete dissolution [5] [22].

| Solvent System | Solubility | Conditions |

|---|---|---|

| Dimethyl Sulfoxide | ≥100 mg/mL (263.54 mM) | Sonication recommended |

| Water | Insoluble | Hydrophobic nature |

| Ethanol | Insoluble | Hydrophobic nature |

| Phosphate Buffered Saline (pH 7.4) | ≥2.08 mg/mL (5.48 mM) | With solubilizing agents |

The compound's limited aqueous solubility is attributed to its hydrophobic character, particularly the presence of the valine residue and the aromatic para-aminobenzyl group [22] [25]. In aqueous buffered systems, Val-cit-PAB-OH requires the addition of solubilizing agents to achieve meaningful concentrations for experimental applications [25]. The compound forms clear solutions in phosphate buffered saline when formulated with appropriate co-solvents, achieving concentrations of at least 2.08 milligrams per milliliter [25].

Stability Parameters and Degradation Pathways

The stability profile of Val-cit-PAB-OH varies significantly depending on the environmental conditions and the presence of specific enzymes [11] [17]. Under standard storage conditions at minus twenty degrees Celsius in an inert atmosphere, the compound maintains its chemical integrity for extended periods [21] [34]. The compound exhibits sensitivity to light, moisture, and elevated temperatures, requiring careful handling and storage protocols [21] [34].

| Stability Condition | Half-life/Stability | Mechanism |

|---|---|---|

| Human Plasma (37°C) | >48 hours | Excellent enzymatic stability |

| Mouse Plasma (37°C) | 2.3 hours | Carboxylesterase 1C degradation |

| Cathepsin B (37°C) | 4.6 hours | Designed enzymatic cleavage |

| Storage (-20°C) | >3 years | Chemical stability |

In human plasma, Val-cit-PAB-OH demonstrates remarkable stability with minimal degradation observed over forty-eight hours at physiological temperature [11] [19]. This stability profile contrasts sharply with its behavior in mouse plasma, where the compound exhibits a half-life of approximately 2.3 hours due to susceptibility to carboxylesterase 1C enzyme [11] [17]. The differential stability between human and mouse plasma systems has been attributed to species-specific differences in enzyme expression and activity [17] [19].

The compound undergoes controlled degradation in the presence of cathepsin B, a lysosomal cysteine protease, with a half-life of 4.6 hours under standard enzymatic conditions [17]. This enzymatic cleavage occurs specifically at the amide bond between the citrulline residue and the para-aminobenzyl group [11] [15]. Additional degradation pathways have been identified involving neutrophil elastase, which cleaves the peptide bond between valine and citrulline residues [11] [20].

Structural Component Analysis

Valine-Citrulline Peptide Domain

The valine-citrulline dipeptide domain constitutes the enzymatically responsive element of Val-cit-PAB-OH, designed for specific recognition and cleavage by lysosomal proteases [11] [19]. The valine residue, with the molecular formula C5H11NO2, provides the amino-terminal component of the dipeptide sequence [29]. L-Valine adopts the (S)-stereochemical configuration and contains an isopropyl side chain that imparts hydrophobic characteristics to this region of the molecule [29] [32].

The citrulline component, represented by the molecular formula C6H13N3O3, serves as the carboxyl-terminal amino acid of the dipeptide sequence [23] [30]. Citrulline is distinguished by its unique side chain structure, which contains a carbamoyl group (carbamoylamino functionality) attached to a three-carbon aliphatic chain [23] [33]. This amino acid is not commonly found in natural proteins but plays critical roles in metabolic pathways, particularly the urea cycle [23] [30].

| Amino Acid | Molecular Formula | Side Chain | Stereochemistry |

|---|---|---|---|

| Valine | C5H11NO2 | Isopropyl (-CH(CH3)2) | (S)-configuration |

| Citrulline | C6H13N3O3 | Carbamoylamino-propyl | (S)-configuration |

The peptide bond connecting valine and citrulline represents the primary cleavage site for cathepsin B and related lysosomal proteases [11] [19]. The specific amino acid sequence and stereochemistry of this dipeptide domain have been optimized for recognition by target enzymes while maintaining stability against non-specific proteolytic degradation [17] [19].

p-Aminobenzyl (PAB) Spacer Group

The para-aminobenzyl spacer group functions as a self-immolative component that facilitates the controlled release of attached functional groups upon enzymatic activation [15] [36]. This aromatic system, with the molecular formula C7H9NO, contains a benzene ring substituted with an amino group at the para position and a methylene bridge connecting to the hydroxyl terminus [24] [36].

The para-aminobenzyl group operates through a well-characterized self-immolative mechanism that involves a 1,6-elimination reaction [15] [28]. Upon cleavage of the amide bond connecting the citrulline residue to the para-aminobenzyl group, the resulting free amine undergoes spontaneous cyclization and elimination reactions [27] [36]. This cascade of reactions ultimately leads to the formation of a para-quinone methide intermediate and the release of the terminal hydroxyl group [28] [38].

The strategic positioning of the amino group at the para position relative to the methylene bridge is essential for the self-immolative properties of this spacer [12] [24]. The electronic properties of the aromatic system facilitate the elimination reaction by stabilizing the transition state and promoting the formation of the quinone methide species [12] [28].

Terminal Hydroxyl Functionality

The terminal hydroxyl group (-CH2OH) of Val-cit-PAB-OH represents the ultimate leaving group in the self-immolative cascade reaction [15] [27]. This primary alcohol functionality is directly attached to the para-aminobenzyl spacer through a methylene bridge, positioning it for release upon activation of the self-immolative mechanism [36] [38].

The hydroxyl group serves multiple functional roles within the molecular architecture of Val-cit-PAB-OH [14]. It provides a site for potential conjugation reactions while remaining protected until enzymatic activation occurs [27] [38]. The primary alcohol configuration facilitates nucleophilic reactions and contributes to the overall polarity of the compound [14].

Upon activation of the self-immolative mechanism, the terminal hydroxyl group is released as para-hydroxybenzyl alcohol, which subsequently undergoes further transformation to form the para-quinone methide species [28] [36]. This elimination process is thermodynamically favorable and proceeds rapidly under physiological conditions [27] [38].

Stereochemical Considerations

The stereochemical arrangement of Val-cit-PAB-OH is fundamental to its biological activity and enzymatic recognition properties [29] [32]. The compound contains two stereogenic centers, both located at the α-carbon atoms of the valine and citrulline residues [1] [29]. Both stereogenic centers adopt the (S)-absolute configuration, which corresponds to the naturally occurring L-amino acid configurations found in biological systems [29] [32].

| Component | Stereogenic Centers | Configuration | Biological Significance |

|---|---|---|---|

| Valine | α-carbon (C2) | (S)-configuration | Enzyme recognition |

| Citrulline | α-carbon (C2) | (S)-configuration | Proteolytic susceptibility |

| para-Aminobenzyl | None | Achiral | Self-immolative function |

| Overall Compound | Two centers | (2S,2S)-configuration | Biological activity |

The specific (S,S)-stereochemical configuration is essential for proper binding and recognition by target enzymes, particularly cathepsin B and related lysosomal proteases [11] [17]. Studies have demonstrated that alternative stereochemical configurations, including (D,D) or mixed (S,D) arrangements, result in significantly reduced enzymatic cleavage rates and altered biological activity profiles [16] [37].

The stereochemical integrity of Val-cit-PAB-OH must be carefully maintained during synthesis and storage to ensure consistent biological performance [16]. Epimerization of either stereogenic center can occur under basic conditions or elevated temperatures, leading to the formation of diastereomeric mixtures with compromised activity [16].

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization of Val-cit-PAB-OH employs multiple spectroscopic and chromatographic techniques to confirm structural identity and assess purity [21] [34]. High-performance liquid chromatography serves as the primary method for purity determination, with specifications requiring a minimum of 98.0 area percent purity [21] [34].

| Analytical Method | Specification | Application |

|---|---|---|

| HPLC Purity | ≥98.0 area% | Purity assessment |

| Elemental Analysis | 17.50-19.50% nitrogen | Composition verification |

| NMR Spectroscopy | Structure confirmation | Structural identity |

| Mass Spectrometry | 379.45 ± 0.1 m/z | Molecular weight |

| Melting Point | 168°C (decomposition) | Thermal characterization |

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of the chemical shifts and coupling patterns characteristic of the valine-citrulline dipeptide sequence and the para-aminobenzyl spacer [21] [34]. The NMR spectrum reveals distinct signals corresponding to the isopropyl group of valine, the carbamoylamino functionality of citrulline, and the aromatic protons of the para-aminobenzyl system [34].

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns consistent with the expected structure [5] [13]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 380.2, corresponding to the addition of a proton to the neutral molecule [5]. Characteristic fragment ions include those resulting from the loss of the terminal hydroxyl group and cleavage of peptide bonds [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Koga Y, Manabe S, Aihara Y, Sato R, Tsumura R, Iwafuji H, Furuya F, Fuchigami H, Fujiwara Y, Hisada Y, Yamamoto Y, Yasunaga M, Matsumura Y. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts. Int J Cancer. 2015 Sep 15;137(6):1457-66. doi: 10.1002/ijc.29492. Epub 2015 Mar 9. PubMed PMID: 25704403.

3: Verma VA, Pillow TH, DePalatis L, Li G, Phillips GL, Polson AG, Raab HE, Spencer S, Zheng B. The cryptophycins as potent payloads for antibody drug conjugates. Bioorg Med Chem Lett. 2015 Feb 15;25(4):864-8. doi: 10.1016/j.bmcl.2014.12.070. Epub 2015 Jan 2. PubMed PMID: 25613677.

4: Badescu G, Bryant P, Bird M, Henseleit K, Swierkosz J, Parekh V, Tommasi R, Pawlisz E, Jurlewicz K, Farys M, Camper N, Sheng X, Fisher M, Grygorash R, Kyle A, Abhilash A, Frigerio M, Edwards J, Godwin A. Bridging disulfides for stable and defined antibody drug conjugates. Bioconjug Chem. 2014 Jun 18;25(6):1124-36. doi: 10.1021/bc500148x. Epub 2014 May 23. PubMed PMID: 24791606.

5: Adem YT, Schwarz KA, Duenas E, Patapoff TW, Galush WJ, Esue O. Auristatin antibody drug conjugate physical instability and the role of drug payload. Bioconjug Chem. 2014 Apr 16;25(4):656-64. doi: 10.1021/bc400439x. Epub 2014 Mar 13. PubMed PMID: 24559399.

6: Beckley NS, Lazzareschi KP, Chih HW, Sharma VK, Flores HL. Investigation into temperature-induced aggregation of an antibody drug conjugate. Bioconjug Chem. 2013 Oct 16;24(10):1674-83. doi: 10.1021/bc400182x. Epub 2013 Sep 26. PubMed PMID: 24070051.

7: Jeffrey SC, Burke PJ, Lyon RP, Meyer DW, Sussman D, Anderson M, Hunter JH, Leiske CI, Miyamoto JB, Nicholas ND, Okeley NM, Sanderson RJ, Stone IJ, Zeng W, Gregson SJ, Masterson L, Tiberghien AC, Howard PW, Thurston DE, Law CL, Senter PD. A potent anti-CD70 antibody-drug conjugate combining a dimeric pyrrolobenzodiazepine drug with site-specific conjugation technology. Bioconjug Chem. 2013 Jul 17;24(7):1256-63. doi: 10.1021/bc400217g. Epub 2013 Jun 28. PubMed PMID: 23808985.

8: Li D, Poon KA, Yu SF, Dere R, Go M, Lau J, Zheng B, Elkins K, Danilenko D, Kozak KR, Chan P, Chuh J, Shi X, Nazzal D, Fuh F, McBride J, Ramakrishnan V, de Tute R, Rawstron A, Jack AS, Deng R, Chu YW, Dornan D, Williams M, Ho W, Ebens A, Prabhu S, Polson AG. DCDT2980S, an anti-CD22-monomethyl auristatin E antibody-drug conjugate, is a potential treatment for non-Hodgkin lymphoma. Mol Cancer Ther. 2013 Jul;12(7):1255-65. doi: 10.1158/1535-7163.MCT-12-1173. Epub 2013 Apr 18. PubMed PMID: 23598530.

9: Gianolio DA, Rouleau C, Bauta WE, Lovett D, Cantrell WR Jr, Recio A 3rd, Wolstenholme-Hogg P, Busch M, Pan P, Stefano JE, Kramer HM, Goebel J, Krumbholz RD, Roth S, Schmid SM, Teicher BA. Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates. Cancer Chemother Pharmacol. 2012 Sep;70(3):439-49. doi: 10.1007/s00280-012-1925-8. Epub 2012 Jul 22. PubMed PMID: 22821053.

10: Govindan SV, Goldenberg DM. Designing immunoconjugates for cancer therapy. Expert Opin Biol Ther. 2012 Jul;12(7):873-90. doi: 10.1517/14712598.2012.685153. Review. PubMed PMID: 22679911.

11: Petrul HM, Schatz CA, Kopitz CC, Adnane L, McCabe TJ, Trail P, Ha S, Chang YS, Voznesensky A, Ranges G, Tamburini PP. Therapeutic mechanism and efficacy of the antibody-drug conjugate BAY 79-4620 targeting human carbonic anhydrase 9. Mol Cancer Ther. 2012 Feb;11(2):340-9. doi: 10.1158/1535-7163.MCT-11-0523. Epub 2011 Dec 6. PubMed PMID: 22147747.

12: Boswell CA, Mundo EE, Zhang C, Bumbaca D, Valle NR, Kozak KR, Fourie A, Chuh J, Koppada N, Saad O, Gill H, Shen BQ, Rubinfeld B, Tibbitts J, Kaur S, Theil FP, Fielder PJ, Khawli LA, Lin K. Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats. Bioconjug Chem. 2011 Oct 19;22(10):1994-2004. doi: 10.1021/bc200212a. Epub 2011 Oct 3. PubMed PMID: 21913715.

13: Wang X, Ma D, Olson WC, Heston WD. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen. Mol Cancer Ther. 2011 Sep;10(9):1728-39. doi: 10.1158/1535-7163.MCT-11-0191. Epub 2011 Jul 12. PubMed PMID: 21750220.

14: Dornan D, Bennett F, Chen Y, Dennis M, Eaton D, Elkins K, French D, Go MA, Jack A, Junutula JR, Koeppen H, Lau J, McBride J, Rawstron A, Shi X, Yu N, Yu SF, Yue P, Zheng B, Ebens A, Polson AG. Therapeutic potential of an anti-CD79b antibody-drug conjugate, anti-CD79b-vc-MMAE, for the treatment of non-Hodgkin lymphoma. Blood. 2009 Sep 24;114(13):2721-9. doi: 10.1182/blood-2009-02-205500. Epub 2009 Jul 24. PubMed PMID: 19633198.

15: Polson AG, Calemine-Fenaux J, Chan P, Chang W, Christensen E, Clark S, de Sauvage FJ, Eaton D, Elkins K, Elliott JM, Frantz G, Fuji RN, Gray A, Harden K, Ingle GS, Kljavin NM, Koeppen H, Nelson C, Prabhu S, Raab H, Ross S, Slaga DS, Stephan JP, Scales SJ, Spencer SD, Vandlen R, Wranik B, Yu SF, Zheng B, Ebens A. Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Res. 2009 Mar 15;69(6):2358-64. doi: 10.1158/0008-5472.CAN-08-2250. Epub 2009 Mar 3. Erratum in: Cancer Res. 2010 Feb 1;70(3):1275. Slaga, Dion S [added]. PubMed PMID: 19258515.

16: Doronina SO, Bovee TD, Meyer DW, Miyamoto JB, Anderson ME, Morris-Tilden CA, Senter PD. Novel peptide linkers for highly potent antibody-auristatin conjugate. Bioconjug Chem. 2008 Oct;19(10):1960-3. doi: 10.1021/bc800289a. Epub 2008 Sep 20. PubMed PMID: 18803412.

17: Alley SC, Benjamin DR, Jeffrey SC, Okeley NM, Meyer DL, Sanderson RJ, Senter PD. Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjug Chem. 2008 Mar;19(3):759-65. doi: 10.1021/bc7004329. Epub 2008 Mar 4. PubMed PMID: 18314937.

18: Doronina SO, Mendelsohn BA, Bovee TD, Cerveny CG, Alley SC, Meyer DL, Oflazoglu E, Toki BE, Sanderson RJ, Zabinski RF, Wahl AF, Senter PD. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjug Chem. 2006 Jan-Feb;17(1):114-24. PubMed PMID: 16417259.

19: Sanderson RJ, Hering MA, James SF, Sun MM, Doronina SO, Siadak AW, Senter PD, Wahl AF. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clin Cancer Res. 2005 Jan 15;11(2 Pt 1):843-52. PubMed PMID: 15701875.

20: Afar DE, Bhaskar V, Ibsen E, Breinberg D, Henshall SM, Kench JG, Drobnjak M, Powers R, Wong M, Evangelista F, O'Hara C, Powers D, DuBridge RB, Caras I, Winter R, Anderson T, Solvason N, Stricker PD, Cordon-Cardo C, Scher HI, Grygiel JJ, Sutherland RL, Murray R, Ramakrishnan V, Law DA. Preclinical validation of anti-TMEFF2-auristatin E-conjugated antibodies in the treatment of prostate cancer. Mol Cancer Ther. 2004 Aug;3(8):921-32. PubMed PMID: 15299075.